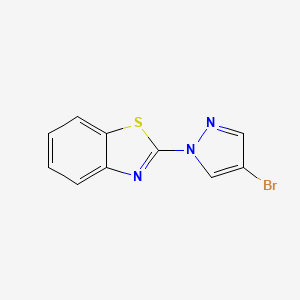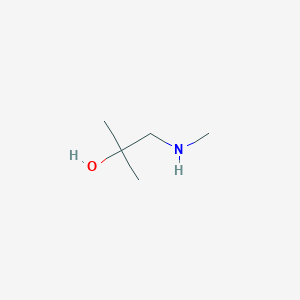
2-Methyl-1-(methylamino)propan-2-ol
描述
2-Methyl-1-(methylamino)propan-2-ol is a chemical compound with the molecular formula C5H13NO and a molecular weight of 103.16 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-Methyl-1-(methylamino)propan-2-ol involves the reaction of 1-Chloro-2-methyl-2-propanol with a 40% methylamine methanol solution. The mixture is stirred at 100°C for 15 minutes in a microwave-assisted chemical synthesis instrument .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-(methylamino)propan-2-ol is represented by the InChI code 1S/C5H13NO/c1-5(2,7)4-6-3/h6-7H,4H2,1-3H3 . The compound has 7 heavy atoms, 2 H-bond acceptors, and 2 H-bond donors .
Physical And Chemical Properties Analysis
2-Methyl-1-(methylamino)propan-2-ol has a boiling point of 162.182°C at 760 mmHg . It has a density of 0.8875 g/cm3 at 23 °C . The compound is very soluble with a solubility of 68.6 mg/ml or 0.664 mol/l .
科学研究应用
Structural and Computational Studies
2-Methyl-1-(methylamino)propan-2-ol is studied in the field of structural and computational chemistry. For instance, research on cathinones characterized by FTIR, UV-Vis, and NMR spectroscopy, including variants of this compound, provides valuable insights. Single crystal X-ray diffraction and density functional theory (DFT) methods are employed for structure optimization and electronic spectrum analysis, indicating the compound's significance in the structural study of organic molecules (Nycz et al., 2011).
Polymer Chemistry
In polymer chemistry, derivatives of 2-Methyl-1-(methylamino)propan-2-ol are synthesized for creating unique polymers. For example, copolymers of 2-N-Phthalimido-2-methyl propan-1-ol with methyl methacrylate have been developed, employing free radical polymerization techniques and characterized using IR and 1H-NMR spectroscopy. This illustrates the compound's role in developing new polymeric materials with potential applications in various industries (Balaji et al., 1999).
Synthesis of Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it's used in the synthesis of antidepressants, demonstrating its crucial role in medicinal chemistry. Research summarizing different synthesis methods highlights the compound's versatility andimportance in developing new pharmaceuticals (Wu et al., 2017).
Spectroscopic Characterization and Aggregation Studies
This compound is also pivotal in the development and characterization of new chemical entities. For instance, novel phthalocyanines substituted with 1,3-bis[3-(diethylamino)phenoxy]propan-2-ol have been synthesized and characterized using various spectroscopic techniques. These studies are crucial for understanding the aggregation behaviors of phthalocyanines, indicating the compound's role in developing new materials with potential applications in electronics and photonics (Acar et al., 2012).
Catalysis Research
In the field of catalysis, derivatives of 2-Methyl-1-(methylamino)propan-2-ol have been used in asymmetric transfer hydrogenation processes. Research has shown that a ruthenium(II) complex, in conjunction with this compound, can efficiently catalyze the asymmetric transfer hydrogenation of acetophenone derivatives, yielding high enantiomeric excesses. This demonstrates its importance in developing new catalytic processes for the synthesis of chiral compounds (Takehara et al., 1996).
Corrosion Inhibition
In the field of corrosion science, synthesized tertiary amines derived from 1,3-di-amino-propan-2-ol, a related compound, have demonstrated significant inhibition of carbon steel corrosion. These studies are vital for developing new corrosion inhibitors with applications in various industries, highlighting the compound's role in material science and engineering (Gao et al., 2007).
安全和危害
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
属性
IUPAC Name |
2-methyl-1-(methylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(2,7)4-6-3/h6-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCZVVFGMGLNPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540625 | |
| Record name | 2-Methyl-1-(methylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(methylamino)propan-2-ol | |
CAS RN |
67622-86-0 | |
| Record name | 2-Methyl-1-(methylamino)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67622-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-(methylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



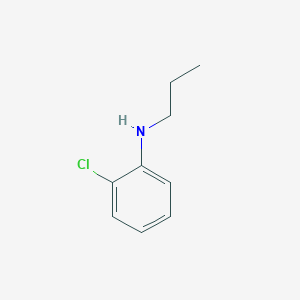
![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)
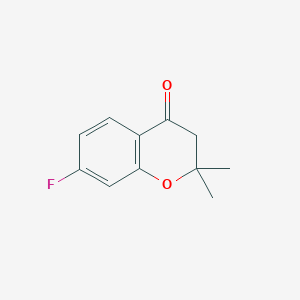

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)



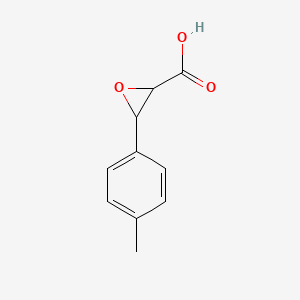
![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)
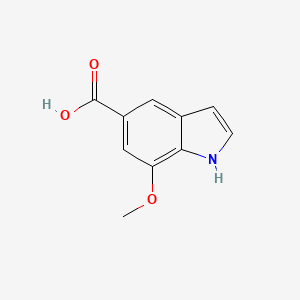
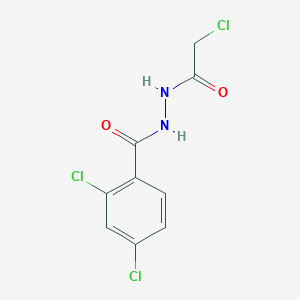
![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)
